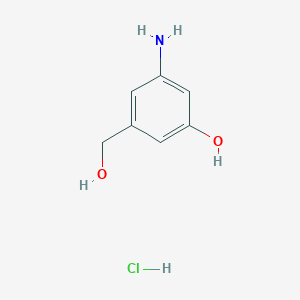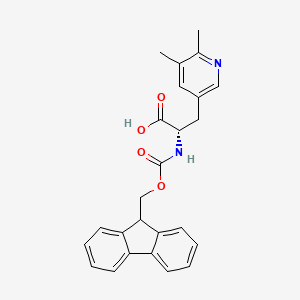![molecular formula C14H22Cl2N2 B13659500 (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isoindoline core and a pyrrolidinylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindoline Core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of the Pyrrolidinylmethyl Group: This step involves the alkylation of the isoindoline core with a pyrrolidinylmethyl halide under basic conditions.
Resolution of the Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoindoline core or the pyrrolidinylmethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride: The enantiomer of the compound, which may have different biological activities.
N-Methyl-2-pyrrolidone: A structurally related compound with different applications.
Isoindoline Derivatives: Other derivatives of isoindoline with varying substituents and properties.
Uniqueness
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride is unique due to its specific stereochemistry and the presence of both the isoindoline core and the pyrrolidinylmethyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H22Cl2N2 |
|---|---|
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-15-8-4-7-14(15)11-16-9-12-5-2-3-6-13(12)10-16;;/h2-3,5-6,14H,4,7-11H2,1H3;2*1H/t14-;;/m0../s1 |
Clé InChI |
CXUVUHASEZLBOG-UTLKBRERSA-N |
SMILES isomérique |
CN1CCC[C@H]1CN2CC3=CC=CC=C3C2.Cl.Cl |
SMILES canonique |
CN1CCCC1CN2CC3=CC=CC=C3C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


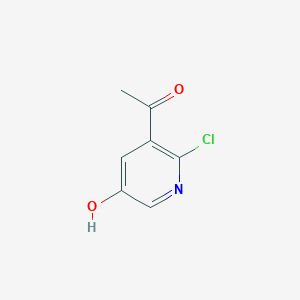
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)
![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)
![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
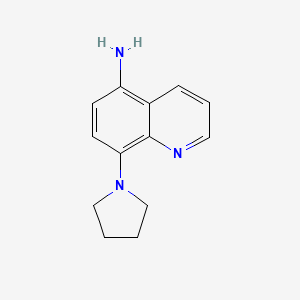
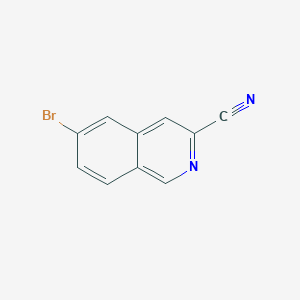
![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)
![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

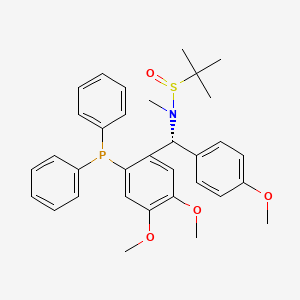
![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)
